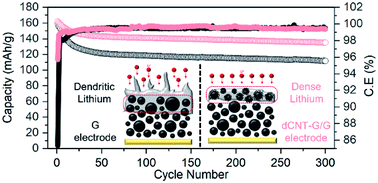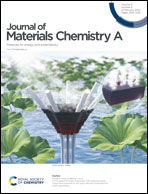Dendrite-free lithium deposition on conventional graphite anode by growth of defective carbon-nanotube for lithium-metal/ion hybrid batteries†
Journal of Materials Chemistry A Pub Date: 2022-06-05 DOI: 10.1039/D2TA01907H
Abstract
Conventional graphite faces theoretical capacity limitation, and conventional cells using graphite should have a sufficient N/P ratio to avoid lithium plating on the surface of graphite. This lithium plating not only causes severe cell degradation due to its poor reversibility but also causes critical safety issues by penetrating the separator. In this study, we present defective carbon-nanotube-grown graphite that has a high affinity for lithium deposition for electrochemical lithiation. These lithiophilic defective carbon nanotubes can result in densely packed lithium deposition without any dendritic lithium plating, causing poor reversibility and fatal safety issues. We observed that the dense lithium deposition on the defective-carbon-nanotube grown graphite provides three times denser deposition and 13% improved initial coulombic efficiency than dendritic lithium deposition on pristine graphite. As a result, in a full-cell evaluation, the lithiophilic defective carbon growth graphite showed excellent cycle stability (83.7%) over 300 cycles even with a reverse designed N/P ratio (0.8), which can increase the energy density by reducing the amount of anode and introducing lithium metal deposition on the anode surface.

Recommended Literature
- [1] Development of an analytical method by defining a design space: a case study of saponin determination for Panax notoginseng extracts
- [2] Water-assisted stability of carbene: cyclic voltammetric investigation of 1-ethyl-3-methylimidazolium ethylsulfate ionic liquid†
- [3] Synergistic interactions during thermosensitive chitosan-β-glycerophosphate hydrogel formation
- [4] Facile access to amides and hydroxamic acids directly from nitroarenes†‡
- [5] Front cover
- [6] Simple, green, ultrasound-assisted preparation of novel core–shell microcapsules from octyl methoxycinnamate and oligomeric proanthocyanidins for UV-stable sunscreen†
- [7] The bond energy, bond length and dissociation energy data for cyanogen and their relation to the heats of atomisation of carbon and nitrogen
- [8] Pyrolytic gas chromatography
- [9] Multi-wavelength fusion column fingerprint technology combined with chemometric analysis to evaluate the overall quality of the Gardenia jasminoides root†
- [10] Water-induced fluorescence enhancement of lead-free cesium bismuth halide quantum dots by 130% for stable white light-emitting devices†










